

An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2-bromophenyl)acetate

Cat. No.: B1304089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(2-bromophenyl)acetate** (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.

Core Properties and Data

Ethyl 2-(2-bromophenyl)acetate is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.^[1]

Physicochemical and Identification Data

A summary of the key quantitative data for **Ethyl 2-(2-bromophenyl)acetate** is presented below for easy reference.

| Property | Value | Source(s) |
|---|---|-----------|
| CAS Number | 2178-24-7 | [2] |
| Molecular Formula | C ₁₀ H ₁₁ BrO ₂ | [2] |
| Molecular Weight | 243.1 g/mol | [2] |
| IUPAC Name | ethyl 2-(2-bromophenyl)acetate | [2] |
| Physical Form | Colorless or White to Yellow Solid or Liquid | [1] |
| Melting Point | 35°C to 38°C | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [3][4] |
| Note: A boiling point of 89.0°C is also reported, likely at reduced pressure. | | |
| Density | 1.389 g/cm ³ | [3] |
| Flash Point | 110°C - 123.7°C | [3][4] |
| Solubility | Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water. | |
| Refractive Index | Data not available. | |

Synthesis of Ethyl 2-(2-bromophenyl)acetate

The most common method for synthesizing **Ethyl 2-(2-bromophenyl)acetate** is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.

Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid

This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.

Materials:

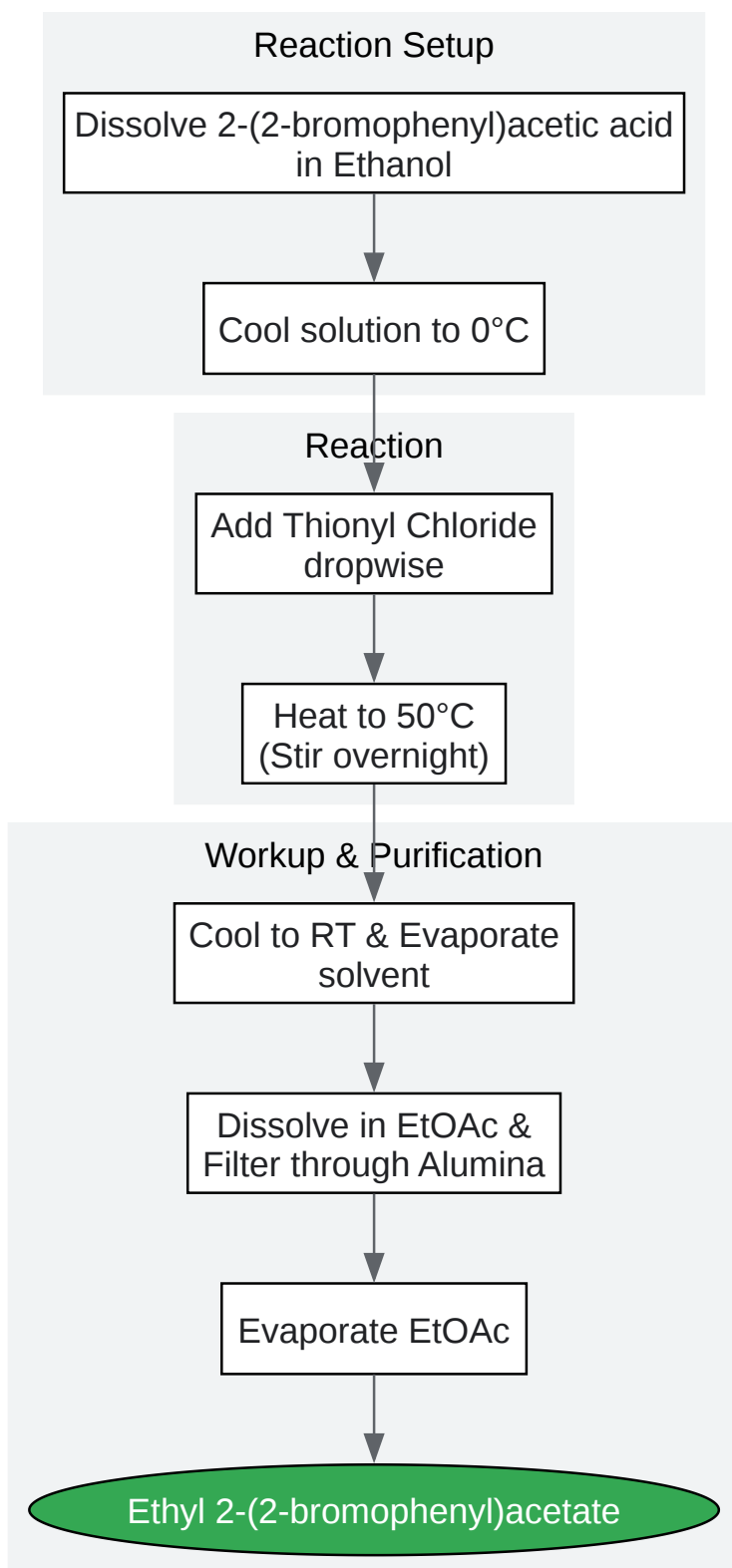
- 2-(2-bromophenyl)acetic acid
- Absolute Ethanol (EtOH)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)
- Basic alumina
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).^[5]
- **Cooling:** Cool the solution to 0°C using an ice bath.^[5]
- **Reagent Addition:** While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.^[5]
- **Reaction:** After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.^[5]

- **Workup & Solvent Removal:** Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.^[5]
- **Purification:** Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.^[5]
- **Final Product:** Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, **Ethyl 2-(2-bromophenyl)acetate**. An expected yield is approximately 89% (e.g., 3.5 g).^[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Ethyl 2-(2-bromophenyl)acetate**.

Spectroscopic Characterization

While experimental spectroscopic data for **Ethyl 2-(2-bromophenyl)acetate** is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.

- ^1H NMR (Predicted):
 - ~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.
 - ~ 7.1 - 7.4 ppm (m, 3H): Remaining three aromatic protons.
 - ~ 4.1 ppm (q, 2H): Methylene protons ($-\text{O}-\text{CH}_2-$) of the ethyl group.
 - ~ 3.8 ppm (s, 2H): Methylene protons ($-\text{CH}_2-\text{Ar}$) of the acetate group.
 - ~ 1.2 ppm (t, 3H): Methyl protons ($-\text{CH}_3$) of the ethyl group.
- ^{13}C NMR (Predicted):
 - ~ 170 ppm: Carbonyl carbon of the ester ($\text{C}=\text{O}$).
 - ~ 134 ppm: Aromatic carbon attached to the acetate group ($\text{C}-\text{CH}_2$).
 - ~ 133 ppm: Aromatic carbon attached to bromine ($\text{C}-\text{Br}$).
 - ~ 127 - 132 ppm: Remaining four aromatic carbons (CH).
 - ~ 61 ppm: Methylene carbon of the ethyl group ($-\text{O}-\text{CH}_2-$).
 - ~ 40 ppm: Methylene carbon of the acetate group ($-\text{CH}_2-\text{Ar}$).
 - ~ 14 ppm: Methyl carbon of the ethyl group ($-\text{CH}_3$).
- Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.^{[6][7]} Key absorptions are expected around:
 - $\sim 1735\text{ cm}^{-1}$: Strong $\text{C}=\text{O}$ stretch of the ester.

- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretches of the alkyl groups.
- $\sim 1600, 1470\text{ cm}^{-1}$: C=C stretches of the aromatic ring.
- $\sim 1200\text{ cm}^{-1}$: C-O stretch of the ester.

Reactivity and Applications

Ethyl 2-(2-bromophenyl)acetate is a bifunctional molecule with several reactive sites, making it a versatile intermediate.

- **Ester Group:** The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.
- **Methylene Group:** The α -protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.
- **Aryl Bromide:** The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.

Safety and Handling

Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

- **GHS Hazard Statements:** H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^{[2][6][8]}
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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